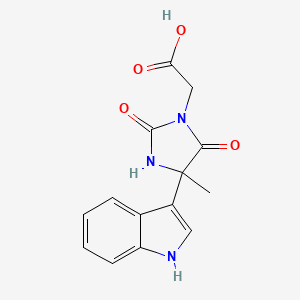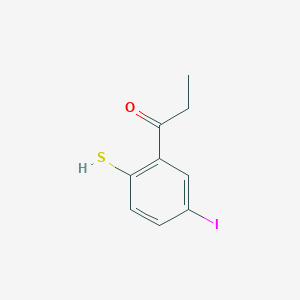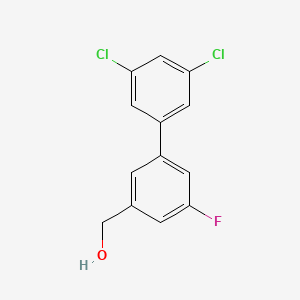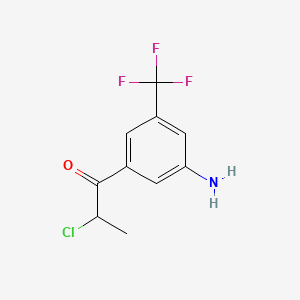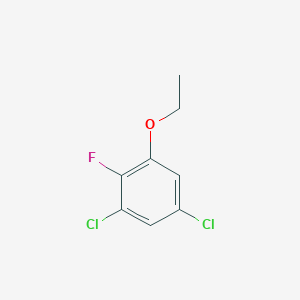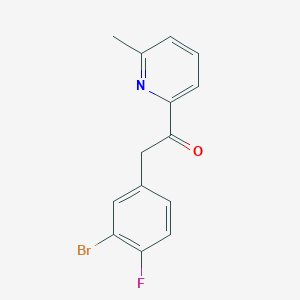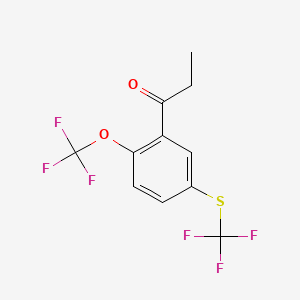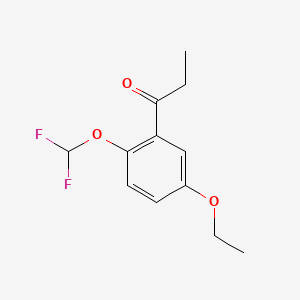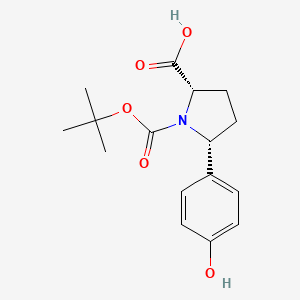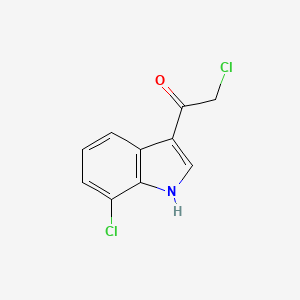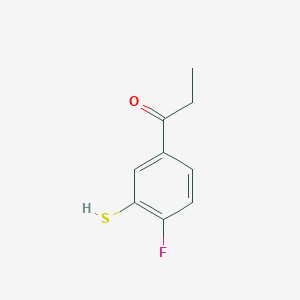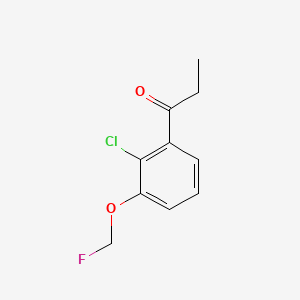
1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene: is a fluorinated aromatic compound characterized by the presence of trifluoromethyl, difluoromethoxy, and nitro functional groups. These groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Trifluoromethylation: Addition of trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Difluoromethoxylation: Introduction of the difluoromethoxy group using difluoromethyl ethers or related reagents.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene involves interactions with molecular targets and pathways. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, protein interactions, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(trifluoromethyl)benzene
- 3,4-Difluoronitrobenzene
- 1,2-Difluoromethoxybenzene
Comparison
1,2-Bis(trifluoromethyl)-3-(difluoromethoxy)-4-nitrobenzene stands out due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups, which impart unique chemical and physical properties
Propiedades
Fórmula molecular |
C9H3F8NO3 |
|---|---|
Peso molecular |
325.11 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1-nitro-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-6-4(18(19)20)2-1-3(8(12,13)14)5(6)9(15,16)17/h1-2,7H |
Clave InChI |
BULVUZNFSPUCIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)OC(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


